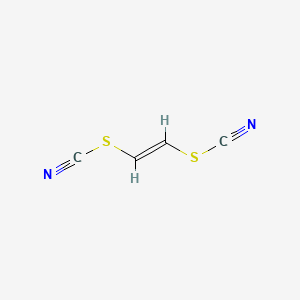![molecular formula C6H3ClN2S B14163228 4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)
4-Chlorothieno[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorothieno[3,4-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C6H3ClN2S, and it has a molecular weight of 170.62 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,4-D]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source . This leads to the formation of 2-aminothiophenes, which are then cyclized to form the thienopyrimidine core.
Another method involves the use of 2-cyano-3-(1,3-dioxolane) ethyl propionate, which is reacted with ethanol, alkali, and formamidine acetate at reflux temperature. The resulting intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The process typically involves the use of bulk chemicals and standard laboratory equipment, allowing for the production of the compound in high yields without the need for chromatography for purification .
化学反応の分析
Types of Reactions
4-Chlorothieno[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Substitution: It can also undergo electrophilic substitution reactions, such as bromination and chlorination.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, thiourea, and alkyl halides.
Electrophilic Substitution: Reagents such as bromine and chlorine are used, often in the presence of catalysts or under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can be further functionalized to yield compounds with diverse biological activities .
科学的研究の応用
4-Chlorothieno[3,4-D]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
The mechanism of action of 4-Chlorothieno[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, such as adenosine A2A receptors and kinases, which play crucial roles in various biological processes . The compound’s ability to modulate these targets makes it a valuable tool in drug discovery and development.
類似化合物との比較
4-Chlorothieno[3,4-D]pyrimidine can be compared with other similar compounds, such as:
6-Bromo-4-Chlorothieno[2,3-D]Pyrimidine: This compound has similar structural features but includes a bromine atom, which can influence its reactivity and biological activity.
4-Chloro-7H-Pyrrolo[2,3-D]Pyrimidine: Another related compound that demonstrates reactivity through electrophilic substitution reactions and is used in various research applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
特性
分子式 |
C6H3ClN2S |
|---|---|
分子量 |
170.62 g/mol |
IUPAC名 |
4-chlorothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h1-3H |
InChIキー |
LNZNJBWUAWDKPA-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CS1)N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


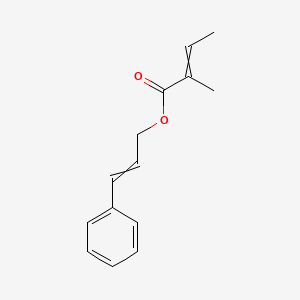
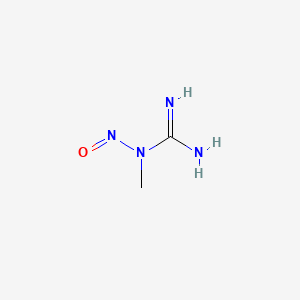
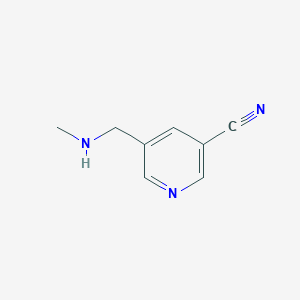

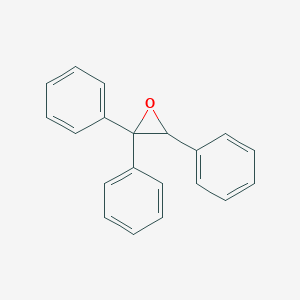

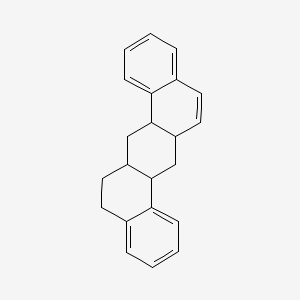
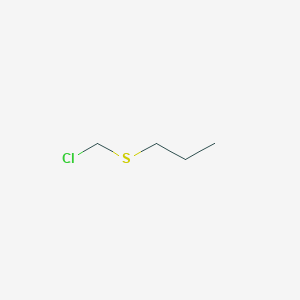
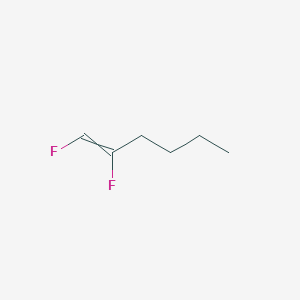
![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)

![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)

